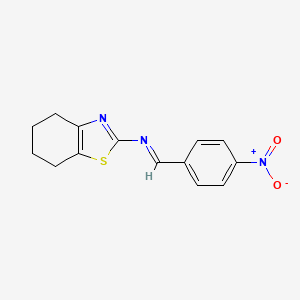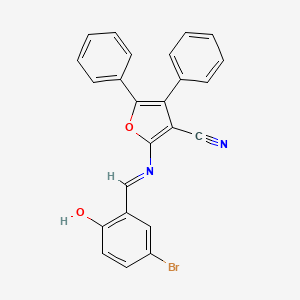![molecular formula C27H20ClN5O2S B11702392 (4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702392.png)
(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZINE with an appropriate aldehyde or ketone under acidic or basic conditions.
Cyclization: The hydrazone intermediate undergoes cyclization with a thiazole derivative to form the pyrazolone ring.
Functionalization: Further functionalization steps may be required to introduce the methyl and phenyl groups at specific positions on the pyrazolone and thiazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In industry, (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of materials with enhanced performance in various applications, such as coatings, adhesives, and electronic devices.
作用机制
The mechanism of action of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific effects in biological systems.
相似化合物的比较
Similar Compounds
- **(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and structural features This allows it to exhibit unique chemical and biological properties that distinguish it from other similar compounds
属性
分子式 |
C27H20ClN5O2S |
|---|---|
分子量 |
514.0 g/mol |
IUPAC 名称 |
4-[(2-benzoyl-4-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H20ClN5O2S/c1-16-8-10-18(11-9-16)23-15-36-27(29-23)33-26(35)24(17(2)32-33)31-30-22-13-12-20(28)14-21(22)25(34)19-6-4-3-5-7-19/h3-15,32H,1-2H3 |
InChI 键 |
AGSIDGHILJJQJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11702316.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B11702324.png)
![N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide](/img/structure/B11702327.png)

![2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11702336.png)
![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)
![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)


![Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11702374.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702381.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide](/img/structure/B11702386.png)
![4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702402.png)
